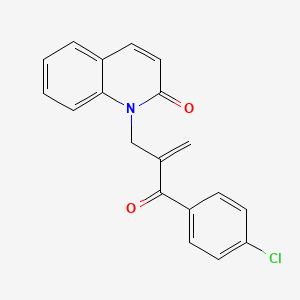

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(4-氯苯甲酰)-2-丙烯基)-2(1H)-喹啉酮是一种合成的有机化合物,属于喹啉酮家族。该化合物以喹啉酮核心结构为特征,该结构是苯环与吡啶酮环稠合而成的双环体系。4-氯苯甲酰基和丙烯基的添加进一步改变了其化学性质,使其成为各个科学领域关注的化合物。

准备方法

合成路线和反应条件

1-(2-(4-氯苯甲酰)-2-丙烯基)-2(1H)-喹啉酮的合成通常涉及在三乙胺等碱的存在下,使 8-羟基喹啉-2(1H)-酮与 4-氯苯甲酰氯反应。 该反应在乙腈等溶剂中于室温下进行,得到预期产物的产率良好 。反应条件温和,操作简便,适合实验室规模合成。

工业生产方法

虽然该化合物的具体工业生产方法尚未得到很好的记载,但一般方法将涉及实验室合成的扩大规模。这将包括优化反应条件以确保高产率和纯度,以及实施高效的纯化技术,例如重结晶或色谱法。

化学反应分析

反应类型

1-(2-(4-氯苯甲酰)-2-丙烯基)-2(1H)-喹啉酮可以发生多种化学反应,包括:

氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。

还原: 还原反应可用于将羰基转化为醇或还原双键。

取代: 该化合物可以参与亲核或亲电取代反应,特别是在苯甲酰基或丙烯基上。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂,氢化铝锂或硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂或亲电试剂。反应条件根据所需的转化而异,但通常涉及控制温度和特定溶剂以确保选择性和产率。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生具有额外含氧官能团的喹啉酮衍生物,而还原可能产生醇或烷烃。取代反应可以引入多种官能团,进一步改变化合物的化学性质。

科学研究应用

1-(2-(4-氯苯甲酰)-2-丙烯基)-2(1H)-喹啉酮在科学研究中有几种应用:

化学: 它被用作合成更复杂分子的构建单元,并作为各种有机转化中的试剂。

生物学: 该化合物的结构特征使其成为研究生物相互作用的候选对象,特别是涉及喹啉酮衍生物的相互作用。

医药: 喹啉酮衍生物以其药理特性而闻名,包括抗癌、抗菌和抗炎活性。可以研究该化合物是否具有类似的治疗潜力。

工业: 在工业领域,它可用于开发新材料或作为合成其他有价值化合物的中间体。

作用机制

1-(2-(4-氯苯甲酰)-2-丙烯基)-2(1H)-喹啉酮的作用机制涉及其与特定分子靶标的相互作用。该化合物的喹啉酮核心可以与各种酶或受体相互作用,可能抑制其活性或调节其功能。 4-氯苯甲酰基的存在可能增强其与某些靶标的结合亲和力,而丙烯基可以影响其整体反应性和稳定性 .

相似化合物的比较

类似化合物

2-氧代-1,2-二氢喹啉-8-基 4-氯苯甲酸酯: 结构相似,但取代基不同,导致化学性质和生物活性的差异.

2-[1-(4-氯苯甲酰)-5-甲氧基-2-甲基-1H-吲哚-3-基]-N-[(1S)-1-(羟甲基)丙基]乙酰胺: 另一种含有 4-氯苯甲酰基的化合物,但其核心是吲哚而不是喹啉酮.

独特性

1-(2-(4-氯苯甲酰)-2-丙烯基)-2(1H)-喹啉酮因其官能团的特定组合和喹啉酮核心而具有独特性

生物活性

2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- (CAS No. 108664-48-8) is a compound belonging to the quinolone family, known for its diverse biological activities. Quinoline derivatives have garnered significant attention due to their potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammation. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant research findings.

- Molecular Formula: C19H14ClNO2

- Molecular Weight: 323.77 g/mol

- Structure: The compound features a quinolinone core with a 4-chlorobenzoyl group and a propenyl substituent, which may influence its biological properties.

Biological Activity Overview

The biological activities of quinolone derivatives are broad and include:

- Antitumor Activity: Many quinolone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antiviral Activity: Some derivatives have shown potential against viral targets such as HIV and HCV.

- Anti-inflammatory Effects: Certain compounds have been reported to inhibit inflammatory pathways.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of quinolone derivatives, including those similar to 2(1H)-quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-. For instance:

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of various quinolone derivatives on breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The results indicated that certain derivatives could significantly reduce cell viability:

| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 28 | 56 |

| Compound B | PC-3 | 15 | 70 |

| Compound C | MRC-5 | >82 | >82 |

The study noted that while some compounds showed potent activity against cancer cells, they had minimal effects on normal human fibroblast cells (MRC-5), indicating a degree of selectivity for tumor cells .

The mechanisms through which quinolone derivatives exert their biological effects are varied:

- Inhibition of Topoisomerases: Many quinolones act by inhibiting topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and apoptosis in cancer cells.

- Heat Shock Protein Modulation: Some studies have shown that quinolone derivatives can modulate heat shock proteins (Hsp90 and Hsp70), which play roles in protein folding and stability under stress conditions. This modulation can enhance the degradation of oncogenic proteins .

Antiviral Activity

Quinolone derivatives have also been explored for their antiviral properties. Research indicates that modifications to the quinolone structure can enhance activity against viral enzymes such as HIV integrase and HCV helicase . The structural diversity within the quinolone family allows for tailored approaches in drug design aimed at viral targets.

属性

CAS 编号 |

108664-48-8 |

|---|---|

分子式 |

C19H14ClNO2 |

分子量 |

323.8 g/mol |

IUPAC 名称 |

1-[2-(4-chlorobenzoyl)prop-2-enyl]quinolin-2-one |

InChI |

InChI=1S/C19H14ClNO2/c1-13(19(23)15-6-9-16(20)10-7-15)12-21-17-5-3-2-4-14(17)8-11-18(21)22/h2-11H,1,12H2 |

InChI 键 |

OSIKWOZVGVIBBT-UHFFFAOYSA-N |

规范 SMILES |

C=C(CN1C(=O)C=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。